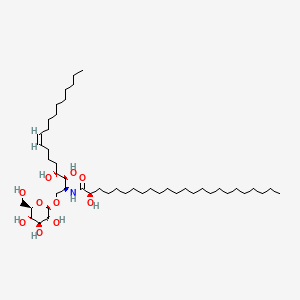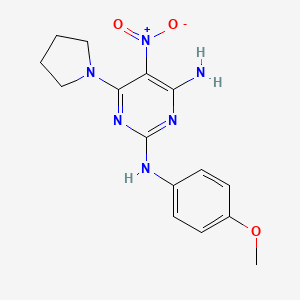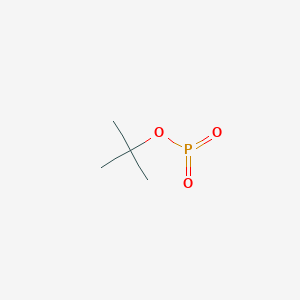
Phytolacca cerebroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytolacca cerebroside: is a type of cerebroside, a class of glycosphingolipids that are important components of cell membranes. This compound is derived from the plant Phytolacca, commonly known as pokeweed. Cerebrosides are known for their role in cellular recognition and signaling processes. This compound has been studied for its potential medicinal properties, including anti-inflammatory and anti-cancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phytolacca cerebroside can be synthesized through a series of chemical reactions involving the coupling of a sphingosine base with a fatty acid and a sugar moiety. The synthesis typically involves the following steps:
Formation of the sphingosine base: This involves the condensation of an amino alcohol with a fatty acid.
Glycosylation: The sphingosine base is then glycosylated with a sugar donor, such as glucose, under acidic conditions.
Acylation: The resulting glycosphingolipid is acylated with a fatty acid to form the final cerebroside structure.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of the Phytolacca plant. The roots are dried and ground into a powder, which is then subjected to solvent extraction using methanol. The extract is further purified using chromatographic techniques to isolate the cerebroside .
Analyse Chemischer Reaktionen
Types of Reactions: Phytolacca cerebroside undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the sphingosine base can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated sphingosine derivatives.
Substitution: Formation of halogenated or alkylated cerebrosides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study glycosphingolipid chemistry and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its anti-inflammatory and anti-cancer properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Phytolacca cerebroside exerts its effects through several mechanisms:
Inhibition of COX-2: By inhibiting the enzyme cyclooxygenase-2, it reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
Cell Signaling: It interacts with cell membrane receptors and signaling molecules, influencing cellular processes such as proliferation and apoptosis.
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Phytolacca cerebroside can be compared with other cerebrosides such as:
Soyacerebrosides: Derived from soybeans, these compounds have similar glycosphingolipid structures but differ in their fatty acid composition.
Momor-cerebroside I: Isolated from the plant Momordica, this cerebroside has a different sphingosine base structure.
Longan cerebrosides: Found in the fruit of the longan tree, these cerebrosides have unique sugar moieties and fatty acid chains.
Uniqueness: this compound is unique due to its specific fatty acid composition and its potent inhibitory effect on COX-2, which is not commonly observed in other cerebrosides .
Eigenschaften
CAS-Nummer |
336622-97-0 |
|---|---|
Molekularformel |
C48H93NO10 |
Molekulargewicht |
844.3 g/mol |
IUPAC-Name |
(2R)-N-[(Z,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |
InChI |
InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27-/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |
InChI-Schlüssel |
QZNIVVAKPLIDJX-BFCDFHHJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C\CCCCCCCCC)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)


![10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)



![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)



![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)

